molecular formula C19H22N2O2 B11086268 N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B11086268
M. Wt: 310.4 g/mol
InChI Key: NQJZLOZCLIFKTJ-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

  • Formation of the Benzyloxyphenyl Intermediate

      Starting Material: 4-hydroxybenzaldehyde.

      Reaction: The hydroxyl group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

      Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

  • Formation of the Acetamide Intermediate

      Starting Material: The benzyloxyphenyl intermediate.

      Reaction: The benzyloxyphenyl intermediate is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the chloroacetamide intermediate.

      Conditions: The reaction is typically performed in an inert atmosphere using an organic solvent such as dichloromethane.

  • Formation of the Final Product

      Starting Material: The chloroacetamide intermediate.

      Reaction: The chloroacetamide intermediate is then reacted with pyrrolidine to form this compound.

      Conditions: This step is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation of the benzyloxy group can lead to the formation of corresponding carboxylic acids or aldehydes.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the acetamide group can yield primary amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Scientific Research Applications

Chemistry

N-[4-(Benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology

In biological research, this compound is explored for its potential as a pharmacophore. Its structure can be modified to create analogs that may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of drugs targeting specific receptors or enzymes. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide additional binding sites. The acetamide linkage allows for flexibility in the molecule, facilitating its interaction with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide
  • N-[4-(Benzyloxy)phenyl]acetamide
  • N-[4-(Benzyloxy)phenyl]-2-(morpholin-4-yl)acetamide

Uniqueness

N-[4-(Benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the pyrrolidine ring, which can impart distinct pharmacological properties compared to its analogs

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C19H22N2O2/c22-19(14-21-12-4-5-13-21)20-17-8-10-18(11-9-17)23-15-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2,(H,20,22)

InChI Key

NQJZLOZCLIFKTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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